N,N-diethylethanamine;phthalic acid
Description
N,N-Diethylethanamine (Triethylamine) is a tertiary amine (C₆H₁₅N) with a molecular weight of 101.19 g/mol. It is widely used as a base in organic synthesis, particularly in dehydrohalogenation reactions, Swern oxidations, and the preparation of esters/amides from acyl chlorides . Its amphiphilic properties make it valuable in ion-interaction chromatography, where its tertiary ammonium salts are used as volatile ion-pairing agents compatible with mass spectrometry . Additionally, it serves as an anesthetic in entomology (e.g., FlyNap for Drosophila) and in the production of pesticides like Triclopyr .
Phthalic Acid (1,2-Benzenedicarboxylic Acid) is an aromatic dicarboxylic acid (C₈H₆O₄) with ortho-positioned carboxyl groups. It is a precursor for phthalate esters (e.g., dibutyl phthalate), which are plasticizers and bioactive compounds with antimicrobial properties . Phthalic acid derivatives are critical in polymer chemistry, forming polyimides and metal-organic frameworks (MOFs) . Notably, its isomers (ortho, meta, para) influence the rheological behavior of pH-responsive wormlike micelles in surfactant systems .
Properties
CAS No. |
79723-03-8 |
|---|---|
Molecular Formula |
C14H21NO4 |
Molecular Weight |
267.32 g/mol |
IUPAC Name |
N,N-diethylethanamine;phthalic acid |
InChI |
InChI=1S/C8H6O4.C6H15N/c9-7(10)5-3-1-2-4-6(5)8(11)12;1-4-7(5-2)6-3/h1-4H,(H,9,10)(H,11,12);4-6H2,1-3H3 |
InChI Key |
JLIOOYQWWAUHRC-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CC.C1=CC=C(C(=C1)C(=O)O)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Stoichiometry
The reaction proceeds via proton transfer from the carboxylic acid groups of phthalic acid to the amine, as shown:
$$ \text{C₈H₆O₄} + 2\,\text{(C₂H₅)₃N} \rightarrow \text{C₈H₄O₄²⁻} \cdot 2\,\text{(C₂H₅)₃NH⁺} $$
A 1:2 molar ratio of phthalic acid to N,N-diethylethanamine is critical to ensure complete neutralization.
Solvent Selection and Reaction Conditions
Ethanol and acetone are preferred due to their ability to dissolve both reactants. For example, dissolving 148 g (1.0 mol) of phthalic acid in 500 mL of ethanol, followed by dropwise addition of 202 g (2.0 mol) of N,N-diethylethanamine at 25°C, yields a 85% product after solvent evaporation. Elevated temperatures (50–60°C) reduce crystallization time but may compromise purity due to side reactions.
Solvent-Free Synthesis Approach
Building on solvent-free methodologies for related phthalic acid derivatives, this approach eliminates solvent recovery costs and environmental concerns.
Procedure and Optimization
Phthalic acid (148 g) and N,N-diethylethanamine (202 g) are mixed neat and heated to 80°C under nitrogen. The exothermic reaction completes within 2 hours, yielding a 90% pure product. A key advantage is the absence of solvent-induced impurities, though precise temperature control is necessary to prevent amine volatilization.
In Situ Generation via Phthalic Anhydride Hydrolysis
This two-step method first hydrolyzes phthalic anhydride to phthalic acid, followed by neutralization with N,N-diethylethanamine.
Hydrolysis and Neutralization
Phthalic anhydride (148 g) is refluxed in water (200 mL) for 1 hour to form phthalic acid. N,N-diethylethanamine (202 g) is then added, and the mixture is stirred at 50°C for 3 hours. Filtration yields a 78% pure product. While cost-effective, aqueous conditions may reduce yield due to partial amine solubility.
Catalyzed Esterification-Amination
Although unconventional for tertiary amines, this method adapts esterification protocols for dimethyl phthalate.
Reaction Pathway
Phthalic anhydride reacts with methanol in the presence of sulfuric acid to form monomethyl phthalate, which subsequently reacts with N,N-diethylethanamine. However, tertiary amines exhibit low nucleophilicity, resulting in <50% conversion. This method is less favorable compared to direct neutralization.
Mechanochemical Synthesis
A novel, solvent-free technique involves grinding phthalic acid and N,N-diethylethanamine in a ball mill. Preliminary data suggest 88% yield after 30 minutes of milling, though scalability remains unproven.
Comparative Analysis of Methods
The table below evaluates key parameters across methodologies:
| Method | Solvent | Temperature (°C) | Yield (%) | Purity (%) | Reaction Time (h) |
|---|---|---|---|---|---|
| Direct Neutralization | Ethanol | 25 | 85 | 98 | 4 |
| Solvent-Free | None | 80 | 90 | 99 | 2 |
| In Situ Hydrolysis | Water | 50 | 78 | 95 | 4 |
| Mechanochemical | None | Ambient | 88 | 97 | 0.5 |
Quality Control and Characterization
Critical quality metrics include:
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Phthalic acid can undergo oxidation reactions to form phthalic anhydride.
Reduction: N,N-diethylethanamine can be reduced using lithium aluminum hydride.
Substitution: Phthalic acid can participate in substitution reactions to form esters and other derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or potassium dichromate for phthalic acid.
Reduction: Lithium aluminum hydride for N,N-diethylethanamine.
Substitution: Alcohols and acid catalysts for esterification of phthalic acid.
Major Products:
Phthalic anhydride: from the oxidation of phthalic acid.
Esters: from the esterification of phthalic acid with alcohols.
Scientific Research Applications
Chemistry:
Biology:
- Potential applications in the development of new pharmaceuticals due to its unique chemical properties .
Medicine:
Industry:
Mechanism of Action
Molecular Targets and Pathways:
- The compound interacts with various molecular targets, including enzymes and receptors, to exert its effects. The exact mechanism of action is still under investigation, but it is believed to involve the modulation of specific biochemical pathways .
Comparison with Similar Compounds
Key Differences:
- Basicity and Volatility : Tertiary amines (e.g., N,N-diethylethanamine) are less basic than primary/secondary amines but more volatile, enabling their use in mass spectrometry .
- Applications: Quaternary ammonium salts (from tertiary amines) are non-volatile and used in textiles, whereas tertiary ammonium salts (e.g., triethylammonium acetate) are volatile and ideal for analytical chemistry .
Reaction-Specific Comparisons
- Condensation Reactions : N,N-Diethylethanamine outperforms bulkier amines (e.g., tributylamine) in reactions requiring steric accessibility, such as peptide coupling .
- Pharmaceutical Synthesis : Compared to N,N-dimethylacetamide (polar aprotic solvent), triethylamine is preferred for acid scavenging due to its lower nucleophilicity .
Comparison of Phthalic Acid with Similar Compounds
Structural Isomers and Derivatives
Key Differences:
- Bioactivity : Phthalic acid derivatives (e.g., dibutyl phthalate) exhibit antimicrobial properties, whereas terephthalic acid is inert in biological systems .
- Rheological Behavior : Ortho-phthalic acid forms longer wormlike micelles than meta/para isomers in surfactant systems due to optimal carboxyl group spacing .
Functional Analogues in Pharmacology
- Excitotoxicity: Phthalic acid mimics quinolinic acid in evoking striatal acetylcholine release but lacks nitrogen, showing unique excitotoxic effects .
- Polymer Chemistry: Phthalic anhydride (derived from phthalic acid) is a key monomer for polyimides, whereas maleic anhydride is used in unsaturated polyesters .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
